Phenyl isocyanate

Description

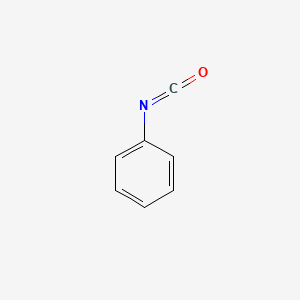

This compound is an isocyanate composed of a benzene ring bearing a single isocyanato substituent. It has a role as a hapten and an allergen. It is a member of isocyanates and a member of benzenes.

This compound, also known as PI or carbanil, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound is a potentially toxic compound.

Structure

3D Structure

Propriétés

IUPAC Name |

isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNSSLYPYDJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Record name | PHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27616-41-7 | |

| Record name | Benzene, isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27616-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5051521 | |

| Record name | Phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes., Liquid, Liquid with an acrid odor; [Merck Index], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with a pungent odor. | |

| Record name | PHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

158-168 °C, BP: 55 °C at 13 mm Hg, 325.4 °F | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

132 °F (55.5 °C) (Open Cup), 51 °C c.c., 132 °F (open cup) | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Decomposes in water, alcohol; very soluble in ether, Solubility in water: reaction | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C, Density: 1.0956 g/cu cm at 20 °C, Relative density (water = 1): 1.095 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.089 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.57 [mmHg], 2.57 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.57 mmHg | |

| Record name | Phenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

103-71-9 | |

| Record name | PHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL ISOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196GO6BSOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-PI-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Freezing point: -30 °C, -30 °C, -22 °F | |

| Record name | PHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL ISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1027 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Phenyl Isocyanate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and reactivity of phenyl isocyanate. A versatile and highly reactive compound, this compound is a cornerstone reagent in organic synthesis, polymer chemistry, and analytical applications. This document serves as a critical resource, offering detailed data, experimental protocols, and visual representations of its chemical behavior to support advanced research and development.

Chemical and Physical Properties

This compound (PhNCO) is a colorless liquid with a pungent odor.[1][2] It is composed of a phenyl ring attached to an isocyanate functional group.[1][3] This structure imparts a high degree of reactivity, making it a valuable intermediate in numerous chemical transformations.[4][5] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₅NO | [1][6] |

| Molecular Weight | 119.12 g/mol | [1][7] |

| Appearance | Colorless to light yellow liquid | [1][2][8] |

| Odor | Acrid, pungent | [1][8] |

| Density | 1.096 g/mL at 25 °C | [9] |

| Melting Point | -30 °C | [3][9] |

| Boiling Point | 162-163 °C | [9] |

| Flash Point | 51 °C (closed cup) | [8][9] |

| Vapor Pressure | 1.4 mmHg at 20 °C | [9] |

| Refractive Index | n20/D 1.535 | [9] |

| Solubility | Decomposes in water and alcohol; very soluble in ether.[1] Soluble in benzene (B151609), toluene (B28343), and chloroform.[5] | [1][5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | References |

| FT-IR (Neat) | Strong, characteristic N=C=O stretch around 2270-2250 cm⁻¹ | |

| ¹H NMR (CDCl₃) | Multiplet in the aromatic region (δ 7.0-7.4 ppm) | [10] |

| ¹³C NMR (CDCl₃) | Isocyanate carbon signal around δ 121-130 ppm; Aromatic carbons in the range of δ 120-140 ppm | [11] |

Reactivity and Key Reactions

The high reactivity of this compound is centered on the electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack, leading to the formation of a variety of important chemical linkages.

Reaction with Nucleophiles

The isocyanate group readily reacts with a wide range of nucleophiles, including alcohols, amines, and water. These reactions are fundamental to its use in synthesis.

-

Reaction with Alcohols to form Carbamates (Urethanes): this compound reacts with alcohols to form carbamates, commonly known as urethanes.[3][12] This reaction is the basis for the production of polyurethane polymers.[12] The reaction rate is influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary alcohols.[12]

-

Reaction with Amines to form Ureas: The reaction with primary or secondary amines yields substituted ureas.[3] This reaction is typically fast and exothermic.

-

Reaction with Water (Hydrolysis): this compound reacts with water to initially form an unstable carbamic acid, which then decomposes to aniline (B41778) and carbon dioxide.[7][8] The newly formed aniline can then react with another molecule of this compound to form 1,3-diphenylurea (B7728601).

Self-Polymerization: Trimerization

In the presence of certain catalysts, such as tertiary amines, this compound can undergo cyclotrimerization to form the highly stable 1,3,5-triphenylisocyanurate (B3048654) (a trimer).

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. Safety Precaution: this compound is toxic, a lachrymator, and moisture-sensitive.[3][13] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware should be thoroughly dried before use.

Synthesis of 1,3-Diphenylurea (Reaction with an Amine)

Principle: This protocol describes the reaction of this compound with aniline to form 1,3-diphenylurea.

Materials:

-

This compound

-

Aniline

-

Anhydrous toluene (or other suitable inert solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in anhydrous toluene.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the aniline solution at room temperature with continuous stirring.

-

The reaction is exothermic, and a white precipitate of 1,3-diphenylurea will form.

-

After the addition is complete, continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene or hexane (B92381) to remove any unreacted starting materials.

-

Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol (B145695) if necessary.

Synthesis of Ethyl Phenylcarbamate (Reaction with an Alcohol)

Principle: This protocol details the formation of a carbamate (B1207046) from the reaction of this compound with ethanol.

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Triethylamine (B128534) (optional, as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Slowly add anhydrous ethanol (1.1 equivalents) to the solution. For a faster reaction, a catalytic amount of triethylamine (e.g., 0.1 equivalents) can be added.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization.

Hydrolysis of this compound

Principle: This procedure demonstrates the reaction of this compound with water, leading to the formation of 1,3-diphenylurea.

Materials:

-

This compound

-

Dioxane (or other water-miscible solvent)

-

Water

Procedure:

-

Dissolve this compound in dioxane in a flask.

-

Slowly add water to the solution while stirring.

-

The reaction will proceed, leading to the evolution of carbon dioxide gas and the formation of a precipitate.

-

After the reaction has subsided, the solid 1,3-diphenylurea can be collected by filtration, washed with water, and dried.

Trimerization of this compound

Principle: This protocol describes the catalyzed cyclotrimerization of this compound to 1,3,5-triphenylisocyanurate.

Materials:

-

This compound

-

Triethylamine (or another suitable tertiary amine catalyst)

-

Anhydrous benzene or toluene

Procedure:

-

In a sealed tube, prepare a homogeneous mixture of this compound, a catalytic amount of triethylamine (e.g., 0.1 equivalents), and anhydrous benzene.

-

Heat the mixture. The reaction can be accelerated under high pressure.

-

After the reaction period, the product, 1,3,5-triphenylisocyanurate, can be isolated. The progress of the reaction can be monitored by techniques such as GLC.

Applications in Analytical Chemistry: HPLC Derivatization

This compound is a valuable derivatizing agent for the analysis of compounds containing primary and secondary amine or hydroxyl groups by High-Performance Liquid Chromatography (HPLC), particularly for amino acid analysis.[3][12][14] The derivatization process enhances the UV absorbance of the analytes, allowing for sensitive detection.

Workflow for Pre-column Derivatization of Amino Acids

Detailed Experimental Protocol for Amino Acid Derivatization

Principle: This protocol outlines the pre-column derivatization of amino acids with this compound (often referred to as phenylisothiocyanate, PITC, in this context, though the isocyanate is the reactive species for amines) for subsequent HPLC analysis.

Materials:

-

Amino acid standards or sample hydrolysate

-

Derivatization reagent: this compound in an anhydrous solvent (e.g., acetonitrile)

-

Coupling buffer: Triethylamine in a suitable solvent (e.g., acetonitrile)

-

Extraction solvent: n-Hexane

-

HPLC grade solvents for mobile phase (e.g., sodium acetate buffer, acetonitrile, methanol)

Procedure:

-

Sample Preparation: Place the amino acid sample (in solution) into a reaction vial.

-

Derivatization:

-

Add the coupling buffer (e.g., 1 M triethylamine in acetonitrile).

-

Add the derivatization reagent (e.g., 0.2 M this compound in acetonitrile).

-

Mix thoroughly and allow the reaction to proceed at room temperature for about 1 hour.

-

-

Cleanup:

-

Add n-hexane to the reaction mixture and vortex to extract excess this compound and byproducts.

-

Allow the layers to separate and carefully remove the upper hexane layer.

-

-

Preparation for Injection:

-

The lower aqueous layer containing the derivatized amino acids can be diluted with the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used, for example, with mobile phase A being an aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.5) and mobile phase B being an organic mixture (e.g., methanol:acetonitrile:water).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 45 °C.

-

Quantitative Reactivity Data

The reactivity of this compound has been the subject of numerous kinetic studies. The following tables summarize some of the reported kinetic data for its reactions with alcohols and amines.

Table 3: Kinetic Data for the Reaction of this compound with Alcohols

| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |

| 1-Propanol | THF | 25 | Varies with concentration | [4] |

| 2-Propanol | THF | 25 | Varies with concentration | [3] |

| 1-Butanol | THF | 25 | Varies with concentration | [4] |

| 2-Butanol | THF | 25 | Varies with concentration | [4] |

| Methanol | Benzene | 20, 30, 40 | Second-order kinetics observed | [15] |

Note: The reaction of this compound with alcohols often exhibits complex kinetics that can be dependent on the alcohol concentration due to the involvement of alcohol associates in the reaction mechanism.

Table 4: Kinetic Data for the Reaction of this compound with Aniline

| Solvent | Temperature (°C) | Reaction Order | Rate Constant | Reference |

| Benzene | 25 | Approx. 2nd order in aniline, 1st order in isocyanate (with excess aniline) | 8.20 x 10⁻³ L² mol⁻² s⁻¹ | [1] |

| Chlorobenzene | 25 | 3rd order overall (similar initial concentrations) | - | [1] |

| Benzene | 25 | 2nd order in isocyanate, 2nd order in aniline (with excess isocyanate) | 1.13 L³ mol⁻³ s⁻¹ | [1] |

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to be a valuable resource for professionals in research and drug development. The detailed protocols and compiled data aim to facilitate the effective and safe use of this important chemical reagent.

References

- 1. Kinetics of the Reaction Between this compound and Aniline - ProQuest [proquest.com]

- 2. [PDF] Microreactor assisted method for studying isocyanate–alcohol reaction kinetics | Semantic Scholar [semanticscholar.org]

- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 13. Method for synthesizing diphenyl urea and derivative of diphenyl urea - Eureka | Patsnap [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and mechanism of the reaction between this compound and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction of Phenyl Isocyanate with Primary Amines

This technical guide provides a comprehensive overview of the reaction mechanism between this compound and primary amines. This reaction is fundamental in organic chemistry, particularly in the synthesis of ureas, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and polymers.

Core Reaction Mechanism

The reaction between this compound (PhNCO) and a primary amine (R-NH₂) proceeds via a nucleophilic addition mechanism to form a substituted urea (B33335). The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles like primary amines.[1][2]

The generally accepted mechanism involves two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the nitrogen of the amine to the nitrogen of the isocyanate group. This step neutralizes the charges and results in the stable N,N'-disubstituted urea product.

The reaction is typically fast and exothermic. In aqueous solutions, the kinetics are simple second-order, being first order in both the amine and the this compound.[3] The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the phenyl ring and diminished by electron-donating groups.[2]

Caption: General mechanism for the reaction of this compound with a primary amine.

Kinetics and Reactivity

The reaction between primary aliphatic amines and aromatic isocyanates is extremely rapid, with reaction half-lives on the order of milliseconds.[4] The reactivity of amines with isocyanates is influenced by their basicity and steric hindrance. While both primary and secondary amines react to form substituted ureas, primary amines are generally more reactive due to lower steric hindrance.[5]

Catalysis

While often rapid, the reaction can be catalyzed, particularly when less reactive amines or alcohols are used. Tertiary amines are common catalysts for isocyanate reactions.[6] The catalytic mechanism is thought to involve the formation of a complex between the catalyst and the isocyanate, which activates the isocyanate towards nucleophilic attack.

Caption: Proposed catalytic cycle for the tertiary amine-catalyzed reaction.

Quantitative Data

The following tables summarize key quantitative data related to the reaction of this compound with amines.

Table 1: Relative Reactivity of Amines with this compound

This table presents the relative reactivity of various amines and n-butanol with this compound (PI), determined by the time required to reach specific conversion percentages in adiabatic batch reactions.[4]

| Nucleophile | Time to 25% Conversion (s) | Time to 50% Conversion (s) | Time to 75% Conversion (s) |

| n-Butanol | 10,000 | 25,000 | 50,000 |

| Aromatic Diamine¹ | 2,000 | 4,500 | 10,000 |

| Primary Aliphatic Amine² | < 0.01 | < 0.01 | < 0.01 |

¹ Data for 3,5-diethyl toluene (B28343) (2,4 and 2,6)-diamine.[4] ² Reaction half-time estimated to be ~0.002 s using a flow apparatus.[4]

Table 2: Catalytic Activity of Tertiary Amines

The relative catalytic activities of various tertiary amines were determined for the reaction of this compound with 1-butanol. The activity of N-methylmorpholine is set to 1.00 for comparison. While this data is for an alcohol, it provides insight into the structural effects of amine catalysts on isocyanate reactions.[6]

| Tertiary Amine Catalyst | Relative Catalytic Activity | pKb |

| N-Methylmorpholine | 1.00 | 6.65 |

| Triethylamine | 1.4 | 3.25 |

| N,N-Dimethylcyclohexylamine | 2.5 | 3.42 |

| N,N-Dimethyl-n-butylamine | 3.1 | 4.08 |

| N-Ethylmorpholine | 0.8 | 6.35 |

| Tri-n-butylamine | 0.075 | 3.1 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 23.9 | 3.0, 8.8 |

Experimental Protocols

Below are representative experimental protocols for the synthesis of N,N'-disubstituted ureas from this compound and primary amines.

Protocol 1: General Procedure in an Aqueous Medium

This protocol is adapted for the synthesis of unsymmetrical N,N'-diphenyl ureas in water, highlighting an environmentally benign approach.[7]

-

Reactant Preparation: Dissolve the primary amine (10 mmol) in water.

-

Cooling: Cool the resulting mixture to approximately 5 °C in an ice bath.

-

Isocyanate Addition: After 5 minutes of cooling, slowly add this compound (10 mmol) to the reaction mixture. The addition should be controlled to ensure the temperature does not rise above 5 °C.

-

Reaction: As the isocyanate is added, a solid product will begin to precipitate. Stir the reaction mixture for an additional 30 minutes at 5 °C.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, filter the solid product from the reaction mixture.

-

Purification: Wash the collected solid residue with water to remove any unreacted starting materials or water-soluble byproducts.

-

Analysis: Collect the final solid product, record the yield, and confirm its identity and purity using standard analytical techniques such as melting point, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Procedure in an Organic Solvent

This protocol is a general method for coupling isocyanates with aryl amines in a non-aqueous solvent.[8]

-

Reactant Preparation: In a suitable reaction vessel, prepare a solution of the primary aryl amine (1.0 equivalent) in dichloromethane (B109758) (DCM) to a concentration of 0.20 M.

-

Catalyst Addition (Optional): Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).

-

Isocyanate Addition: Add this compound (2.0 equivalents) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.

-

Workup:

-

Dilute the reaction mixture with additional dichloromethane.

-

Partition the mixture with a pH 7 buffer solution.

-

Extract the aqueous layer with dichloromethane (3 times).

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude residue by flash column chromatography to isolate the desired urea product.

Caption: A generalized experimental workflow for urea synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. The reactivity of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 8. rsc.org [rsc.org]

Phenyl Isocyanate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Phenyl Isocyanate (CAS Number: 103-71-9)

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in organic synthesis and a critical building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and key reactions, along with stringent safety and handling protocols.

Core Chemical Identifiers and Properties

This compound, systematically named isocyanatobenzene, is an aromatic organic compound featuring an isocyanate functional group attached to a phenyl ring.[1] Its high reactivity makes it an essential intermediate in a multitude of chemical transformations.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 103-71-9 |

| Molecular Formula | C₇H₅NO |

| Molecular Weight | 119.12 g/mol |

| Synonyms | Isocyanatobenzene, Phenylcarbimide, Carbanil |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid with a pungent odor |

| Boiling Point | 162-166 °C |

| Melting Point | -31 to -30 °C |

| Density | Approximately 1.096 g/mL at 25 °C |

| Solubility | Decomposes in water and alcohol; very soluble in ether |

| Vapor Pressure | 1.4 mmHg at 20 °C |

| Flash Point | 51-55.6 °C |

| Autoignition Temperature | 645 °C |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound in experimental settings.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Data Points |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons. |

| ¹³C NMR | Resonances for the aromatic carbons and the isocyanate carbon. |

| IR | A strong characteristic absorption band for the isocyanate group (-N=C=O) typically appears around 2250-2275 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 119, with characteristic fragmentation patterns. |

Synthesis and Reactivity

This compound is a versatile intermediate primarily utilized for its reactivity with nucleophiles.[2] The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of aniline (B41778) with triphosgene (B27547) in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Key Reactions in Drug Development

The reactions of this compound with amines and alcohols to form ureas and carbamates, respectively, are fundamental in the synthesis of a wide array of pharmaceutical compounds.[1][3]

-

Reaction with Amines (Urea Formation): this compound readily reacts with primary and secondary amines to yield substituted ureas. This reaction is a cornerstone in the synthesis of many biologically active molecules.

-

Reaction with Alcohols (Carbamate Formation): The reaction with alcohols produces carbamates (urethanes). This linkage is present in various therapeutic agents.

Caption: Key reactions of this compound in organic synthesis.

Experimental Protocols

The following protocol details a general procedure for the synthesis of a substituted urea, a common application of this compound in a research setting.

Synthesis of N,N'-diphenylurea from this compound and Aniline

Objective: To synthesize N,N'-diphenylurea through the reaction of this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Stirring apparatus

-

Reaction flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar equivalent of aniline in the anhydrous solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of this compound, dissolved in a minimal amount of the same anhydrous solvent, to the aniline solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

The product, N,N'-diphenylurea, will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified N,N'-diphenylurea.

-

Characterize the product using techniques such as melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[4]

Table 4: Hazard Identification and Safety Precautions

| Hazard | Description and Precaution |

| Toxicity | Highly toxic by inhalation, ingestion, and skin absorption.[4] May be fatal if inhaled.[4] |

| Irritation | Causes severe irritation to the skin, eyes, and respiratory tract.[4] |

| Sensitization | May cause allergic skin and respiratory reactions.[4] Repeated exposure can lead to sensitization. |

| Flammability | Flammable liquid and vapor. |

| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[2] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory. Use a respirator with an appropriate cartridge if working outside a fume hood is unavoidable. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. |

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are integral to the synthesis of a wide range of pharmaceuticals. The urea and carbamate linkages formed from its reactions are common motifs in drug molecules. Its applications span various therapeutic areas, including the development of enzyme inhibitors, receptor antagonists, and other bioactive compounds.[2][5] The reactivity of the isocyanate group also allows for its use in creating bioconjugates and modifying peptides and proteins.[5] Furthermore, it serves as an important reagent in the synthesis of intermediates for agrochemicals, such as herbicides and insecticides.[3]

This guide serves as a foundational resource for professionals working with this compound. Adherence to the safety protocols outlined is paramount to ensure safe and effective use in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of Phenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl isocyanate in various organic solvents. Understanding the solubility characteristics of this highly reactive compound is crucial for its effective use in organic synthesis, polymer chemistry, and drug development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical framework for solvent selection.

Core Concept: Solubility and Reactivity

This compound (PhNCO) is a versatile reagent characterized by its electrophilic isocyanate group (-N=C=O). This functional group dictates both its solubility and its reactivity. While the phenyl ring imparts a degree of hydrophobicity, the polar isocyanate group allows for interactions with a range of organic solvents. However, the high reactivity of the isocyanate group, particularly with protic solvents (e.g., water, alcohols, and primary/secondary amines), is a critical consideration. In such solvents, a chemical reaction often occurs, leading to the formation of new compounds (ureas from amines, carbamates from alcohols) rather than a simple dissolution.[1] Therefore, any discussion of solubility in protic solvents is inherently a discussion of reactivity and apparent solubility over time.

Quantitative and Qualitative Solubility Data

The available solubility data for this compound is summarized in the table below. It is important to note that precise, experimentally determined quantitative data in a wide range of aprotic organic solvents is not extensively available in public literature. The data presented includes experimentally determined values and qualitative descriptions from reliable sources. For common aprotic solvents where specific data for this compound is lacking, predicted solubility data for a structurally similar aromatic isocyanate, 3-isocyanophenylisocyanide, is provided as a reasonable estimation.

| Solvent | Solvent Type | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Solubility | Source | Notes |

| --- Protic Solvents (Reactive) --- | |||||

| Water | Protic | ~0.06 g/100 mL (0.617 g/L) | Decomposes | Sigma-Aldrich | This compound reacts with water to form carbanilic acid, which is unstable and decomposes to aniline (B41778) and carbon dioxide. The noted solubility reflects the rate of hydrolysis.[2][3] |

| Ethanol (B145695) | Protic (Alcohol) | ~32.1 g/100 mL (320.85 g/L) | Reacts | Scent.vn[4] | Reacts with ethanol to form ethyl N-phenylcarbamate. The high value likely represents rapid reaction and miscibility rather than stable solubility.[1] The thermodynamic parameters of this reaction have been studied.[5] |

| --- Aprotic Solvents --- | |||||

| Diethyl Ether | Polar Aprotic | Not specified | Very Soluble, Miscible | PubChem[6], ChemicalBook[7] | The high solubility is attributed to favorable dipole-dipole interactions and the absence of reactive protons. |

| Dichloromethane (DCM) | Polar Aprotic | > 30 (Predicted) | Very Soluble (Predicted) | BenchChem (for 3-isocyanophenylisocyanide) | This compound is used in reactions carried out in dichloromethane, indicating good solubility.[8] The predicted high solubility for a similar compound supports this. |

| Chloroform (B151607) | Polar Aprotic | > 30 (Predicted) | Very Soluble (Predicted) | BenchChem (for 3-isocyanophenylisocyanide) | Similar to DCM, chloroform is a common solvent for reactions involving this compound. |

| Acetone (B3395972) | Polar Aprotic | > 30 (Predicted) | Very Soluble (Predicted) | BenchChem (for 3-isocyanophenylisocyanide) | The polar aprotic nature of acetone makes it a suitable solvent for dissolving this compound. |

| Ethyl Acetate | Polar Aprotic | 10 - 25 (Predicted) | Soluble (Predicted) | BenchChem (for 3-isocyanophenylisocyanide) | Expected to be a good solvent due to its polarity and aprotic nature. |

| Toluene (B28343) | Non-polar (Aromatic) | 10 - 20 (Predicted) | Soluble (Predicted) | BenchChem (for 3-isocyanophenylisocyanide) | The aromatic nature of toluene facilitates the dissolution of the phenyl ring of this compound. Toluene is a common solvent for isocyanate reactions.[9] |

| Hexane (B92381) | Non-polar | < 1 (Predicted) | Sparingly Soluble (Predicted) | BenchChem (for 3-isocyanophenylisocyanide) | The non-polar nature of hexane makes it a poor solvent for the relatively polar this compound. |

Experimental Protocols for Solubility Determination

Due to the reactive nature of this compound, standard equilibrium solubility tests must be modified, especially when dealing with potentially reactive solvents. The following protocol outlines a comprehensive approach for determining the solubility of this compound in organic solvents.

Safety Precautions

-

Toxicity and Reactivity: this compound is toxic, a lachrymator, and a potent respiratory and skin sensitizer.[6] It reacts exothermically with water, alcohols, and amines.[10]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, and a lab coat, is mandatory. An appropriate respirator should be available.

-

Moisture Sensitivity: this compound is sensitive to moisture.[7] Use dry glassware and anhydrous solvents to prevent unwanted reactions.

Materials

-

Anhydrous grade of the organic solvent to be tested.

-

This compound (high purity).

-

Dry glassware (vials with screw caps, graduated cylinders, pipettes).

-

Analytical balance.

-

Magnetic stirrer and stir bars or a vortex mixer.

-

Thermostatically controlled shaker or water bath.

-

Syringes and syringe filters (PTFE, 0.22 µm).

-

For quantitative analysis: High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer. Derivatizing agent (e.g., dibutylamine (B89481) in a dry, aprotic solvent).

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

a. Preparation of Saturated Solution:

-

To a series of vials, add a known, excess amount of this compound.

-

Add a measured volume of the anhydrous organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath.

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved material settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove any remaining microscopic particles.

c. Quantitative Analysis (Derivatization followed by HPLC):

-

Due to the reactivity of this compound, direct analysis can be challenging. A common and reliable method is to derivatize the isocyanate to a stable urea (B33335) derivative.

-

Prepare a standard solution of a derivatizing agent, such as a known concentration of dibutylamine in an anhydrous aprotic solvent (e.g., toluene).

-

Add a known volume of the filtered saturated solution of this compound to an excess of the dibutylamine solution. This will quantitatively convert the this compound to 1,1-dibutyl-3-phenylurea (B3336417).

-

Prepare a series of calibration standards by reacting known concentrations of this compound with the dibutylamine solution.

-

Analyze the derivatized sample and calibration standards by HPLC with a UV detector. The concentration of the 1,1-dibutyl-3-phenylurea in the sample can be determined from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution, accounting for any dilutions. The solubility is typically expressed in g/100 mL or mol/L.

d. Apparent Solubility in Protic Solvents:

-

For protic solvents, a kinetic study is more appropriate than an equilibrium solubility measurement.

-

Prepare a stock solution of this compound in a dry, aprotic solvent.

-

At time zero, add a small aliquot of the stock solution to the protic solvent with vigorous stirring.

-

At predetermined time intervals, withdraw aliquots and immediately quench the reaction by adding them to a solution containing an excess of a derivatizing agent (e.g., dibutylamine).

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound (as its urea derivative) over time. This will provide a rate of reaction rather than a true solubility.

Solvent Selection for this compound Applications

The choice of solvent is critical for any application involving this compound. The primary consideration is the presence of active hydrogens in the solvent molecule. The following decision-making flowchart provides a guide for solvent selection.

Caption: Solvent selection guide for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. The reactivity of this compound in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. scent.vn [scent.vn]

- 5. The thermodynamic parameters of reactions of this compound with methanol associates | Semantic Scholar [semanticscholar.org]

- 6. This compound | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 103-71-9 [m.chemicalbook.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Phenyl Isocyanate: A Comprehensive Technical Guide to Safety and Handling

For researchers, scientists, and professionals in drug development, a thorough understanding of the hazards and handling requirements of phenyl isocyanate is paramount. This highly reactive compound, while a valuable reagent, poses significant health risks if not managed with stringent safety protocols. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses related to this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. This data, summarized in Table 1, informs storage conditions, appropriate personal protective equipment, and emergency response strategies.

| Property | Value | References |

| Molecular Formula | C₇H₅NO | [1] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2][3][4] |

| Odor | Acrid, pungent | [1][2][4][5] |

| Boiling Point | 161-168 °C (322-334 °F) | [1][4][6][7] |

| Melting/Freezing Point | -30 °C (-22 °F) | [1][2][3][4][6] |

| Flash Point | 51 °C (123.8 °F) (closed cup) | [4][5][7][8] |

| Vapor Pressure | 1.425 mmHg at 20 °C | [3] |

| Vapor Density | >1 (Air = 1) | [3] |

| Specific Gravity | 1.096 at 20 °C (Water = 1) | [3] |

| Solubility | Decomposes in water and alcohol; soluble in ether | [2][3][4] |

| Autoignition Temperature | 300 °C (572 °F) | [2] |

Health Hazard Information

This compound is classified as a hazardous substance and is toxic by inhalation, ingestion, and skin absorption.[3][9] Both short-term and long-term exposures can lead to severe health effects.

Acute Effects:

-

Inhalation: May be fatal.[3][7] Causes severe irritation to the respiratory tract, which can lead to bronchitis, pulmonary edema (fluid in the lungs), and asthmatic reactions.[4][10] Symptoms can include sore throat, coughing, chest pain, and shortness of breath, and their onset may be delayed.[4]

-

Skin Contact: Corrosive, causing severe burns and blisters.[4][7][9] Can be absorbed through the skin, leading to systemic effects.[3] May cause an allergic skin reaction, resulting in redness, swelling, and rash.[4]

-

Eye Contact: Causes severe eye irritation and damage, including redness, tearing, and pain.[3][4][9] It is a lachrymator, meaning it causes a flow of tears.[11][12]

-

Ingestion: Harmful if swallowed and may be fatal.[3][9] Can result in abdominal pain, ulceration, shock, and collapse.[4]

Chronic Effects:

-

Sensitization: Repeated exposure can lead to sensitization of the skin and respiratory system.[3][4][8] Once sensitized, even very low levels of exposure can trigger allergic reactions, such as skin rashes or severe, life-threatening asthma attacks.[4] Individuals with a history of asthma or skin sensitization should not work with this compound.[4]

-

Respiratory Damage: Prolonged exposure may cause long-term respiratory impairment and reduced lung function.[3][4]

-

Carcinogenicity: There is limited evidence of a carcinogenic effect.[3][10]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for this compound. These are summarized in Table 2.

| Organization | TWA (8-hour) | STEL (15-minute) | Notes |

| ACGIH TLV | 0.005 ppm | 0.015 ppm | Skin and respiratory sensitizer; danger of cutaneous absorption.[8][11][13] |

| Safe Work Australia | 0.02 mg/m³ (for isocyanates) | 0.07 mg/m³ (for isocyanates) | Sensitiser.[14] |

Safe Handling and Storage

Strict adherence to proper handling and storage protocols is critical to prevent exposure and ensure a safe working environment.

Engineering Controls

The primary method for controlling exposure should be through engineering controls.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][15] Local exhaust ventilation should be used to capture vapors at the source.[15]

-

Enclosed Systems: For larger scale operations, the use of enclosed systems for transfer and processing is recommended to minimize the release of vapors.[15][16]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Respiratory Protection: When engineering controls are insufficient or during emergency situations, a full-face positive-pressure, supplied-air respirator or a self-contained breathing apparatus (SCBA) is mandatory.[4][15]

-

Hand Protection: Chemical-resistant gloves are required. Suitable materials include Teflon, Viton, and nitrile rubber.[3] Natural rubber (latex) and PVC gloves are not recommended as they can be degraded by isocyanates.[3]

-

Eye and Face Protection: Chemical safety goggles with a face shield are essential to protect against splashes.[3][4]

-

Skin and Body Protection: A lab coat or chemical-resistant overalls should be worn.[3] In situations with a high risk of splashing, permeation-resistant clothing is necessary.[4] Emergency showers and eyewash stations must be readily accessible.[15]

Storage Requirements

Proper storage is crucial to prevent hazardous reactions.

-

Containers: Store in original, tightly sealed containers.[3][17]

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][11][15] Recommended storage temperature is 2-8 °C.[11] The storage area should be segregated and approved for flammable and toxic liquids.[13][17]

-

Incompatible Materials: this compound is incompatible with a wide range of substances and must be stored separately. Avoid contact with water, alcohols, amines, acids, strong bases, strong oxidizing agents, and certain metals.[9][13][17][18] Reaction with these materials can be violent and produce toxic gases.[9][18] It is sensitive to moisture and reacts with water to release carbon dioxide, which can lead to container pressurization and rupture.[9][18]

Emergency Procedures

In the event of an emergency, a swift and appropriate response is critical.

Spills and Leaks

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Remove all ignition sources.[3]

-

Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3][15] Do not use water.[15]

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[3]

-

-

Large Spills:

A decontamination solution can be prepared to neutralize residual isocyanate. A typical formulation consists of:

-

20 parts sawdust

-

40 parts Kieselguhr

-

A mixture of 8% ammonia (B1221849) (s.g. 0.880), 2% non-ionic surfactant, and 90% water. Allow the decontamination mixture to stand on the spill for 24 hours before disposal.[3]

Fire Fighting

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[3][8]

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][17] Do not use a direct water stream, as it can react violently with hot this compound and cause frothing.[3] Water spray may be used in large quantities to cool fire-exposed containers.[3][15]

-

Hazardous Combustion Products: Fire will produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[3][15][17]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][11]

First Aid Measures

Immediate medical attention is crucial in all cases of exposure.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[15][17] Do not dispose of down the drain.[11]

Visualized Workflows and Relationships

To further clarify the safety protocols and chemical reactivity, the following diagrams are provided.

This compound Handling Workflow

Caption: Workflow for the safe handling of this compound.

This compound Emergency Spill Response

Caption: Emergency response protocol for a this compound spill.

This compound Incompatibility and Reactivity

Caption: Reactivity and incompatibility of this compound.

References

- 1. This compound | Occupational Safety and Health Administration [osha.gov]

- 2. This compound | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. lanxess.com [lanxess.com]

- 5. isg.ku.edu.tr [isg.ku.edu.tr]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. cpachem.com [cpachem.com]

- 8. ICSC 1131 - this compound [inchem.org]

- 9. nbinno.com [nbinno.com]

- 10. chemos.de [chemos.de]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. fishersci.com [fishersci.com]

- 14. safework.nsw.gov.au [safework.nsw.gov.au]

- 15. nj.gov [nj.gov]